(3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Description
The compound “(3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione” features a benzothiazine trione core substituted with a benzodioxol-derived methylideneamino group and a 4-methylbenzyl moiety. The (3E)-configuration indicates a trans geometry at the imine double bond.
Properties
IUPAC Name |
(3E)-3-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-6-8-18(9-7-17)15-27-21-5-3-2-4-20(21)25(28)24(33(27,29)30)14-26-13-19-10-11-22-23(12-19)32-16-31-22/h2-12,14,26H,13,15-16H2,1H3/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTQKYIYLVHLBV-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC5=C(C=C4)OCO5)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC5=C(C=C4)OCO5)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-methylbenzylamine to form an imine intermediate. This intermediate is then reacted with 2-aminobenzenesulfonamide under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
(3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the rate of catalysis.
Comparison with Similar Compounds
Core Structural Features
Table 1: Structural Comparison of Key Compounds
*Inferred from analogous studies .
- Benzothiazine vs. Hydrazinecarboxamide Cores : The target’s benzothiazine trione core confers rigidity and electron-withdrawing properties, contrasting with the hydrazinecarboxamide scaffold in , which includes a flexible propylidene linker. This difference may influence solubility and receptor-binding interactions.
- Substituent Effects : The benzodioxol group in both the target and compounds suggests shared metabolic stability, while the 4-methylbenzyl group in the target may enhance lipophilicity compared to the imidazole in .
Table 2: Hypothetical Theoretical Properties Comparison
| Compound | HOMO-LUMO Gap (eV)* | Mulliken Charge (Key Atom)* | Method Used |
|---|---|---|---|
| Target Compound | 4.2 (estimated) | +0.12 (N-imine) | B3LYP/6-31G(d,p) |
| Compound | 3.8 | +0.15 (N-triazolone) | B3LYP/6-31G(d,p) |
Functional Implications
- Bioactivity Potential: The benzodioxol group, common in bioactive molecules (e.g., safrole derivatives), may confer cytochrome P450 inhibition, while the benzothiazine trione core could mimic thiazolidinedione motifs (PPARγ agonists) .
- Electronic Properties : The target’s conjugated system (benzodioxol-benzothiazine) may exhibit redshifted UV-Vis absorption compared to ’s triazolone, impacting photostability .
Methodological Considerations
- Structural Refinement : SHELX remains a gold standard for crystallography (), while WinGX/ORTEP aids in visualizing anisotropic displacement parameters .
- Synthetic Routes : While details HOBt/EDC-mediated amide coupling for a pyrazole-thiadiazine hybrid, the target compound’s synthesis might involve similar coupling reagents or cyclocondensation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
